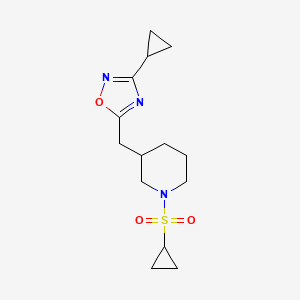

(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

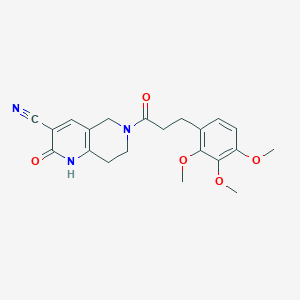

“(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile” is a chemical compound with the molecular formula C10H8BrNO3 . It has an average mass of 270.079 Da and a monoisotopic mass of 268.968750 Da .

Molecular Structure Analysis

The InChI code for “(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile” is 1S/C10H8BrNO3/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-4H,5H2,1H3, (H,13,14) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

“(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Aplicaciones Científicas De Investigación

Generation and Reactivity of Aryl Enol Radical Cations

A study by Schepp (2004) demonstrated the formation and characteristics of aryl enol radical cations. The research utilized a related compound, 1-bromo-1-(4-methoxyphenyl)acetone in acetonitrile, to explore the formation and protonation of the alpha-acyl 4-methoxybenzyl radical. This study sheds light on the potential of (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile in generating similar radical cations under acidic conditions in acetonitrile (Schepp, 2004).

Antimicrobial Activity of Derivatives

Noolvi et al. (2016) explored the synthesis and antimicrobial evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. This study demonstrates the potential of derivatives of (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile in exhibiting significant antimicrobial activities against various microbial strains (Noolvi et al., 2016).

Application in Synthesis of Cryptands

Sholl and Sutherland (1992) utilized a compound related to (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile in the synthesis of phenolic cryptands. This study highlights the use of such compounds in forming cryptands, which are molecules capable of acting as hosts in molecular recognition processes (Sholl & Sutherland, 1992).

Anti-Mycobacterial Properties

Research by Yar et al. (2006) investigated the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones, leading to compounds with potential anti-mycobacterial activities. This indicates the potential of (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile derivatives in the treatment of tuberculosis (Yar et al., 2006).

Electron Transfer Chemistry

A study by Chen et al. (1997) on the electron transfer chemistry of psoralen and coumarin derivatives, including bromopsoralens, highlights the potential use of (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile in studying electron transfer reactions. The research provides insights into the mechanisms of light-induced electron transfer reactions in similar compounds (Chen et al., 1997).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-14-9-5-7(6-13)4-8(11)10(9)15-3-2-12/h4-6H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSPWMLKCXJJRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2374402.png)

![2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2374403.png)

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2374409.png)